molecular formula C14H18O4 B047135 2-hexan-3-yloxycarbonylbenzoic acid CAS No. 84489-34-9

2-hexan-3-yloxycarbonylbenzoic acid

Cat. No.: B047135
CAS No.: 84489-34-9
M. Wt: 250.29 g/mol
InChI Key: ABYCGAKJMGFSPY-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is a chemical compound belonging to the class of phthalate esters. It is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to enhance the properties of polymers, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester typically involves the esterification of phthalic anhydride with 1-ethylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is carried out in large-scale reactors. The process involves the continuous feeding of phthalic anhydride and 1-ethylbutanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the appropriate temperature and maintained under reflux conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid and 1-ethylbutanol.

    Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and heat.

Major Products Formed

    Hydrolysis: Phthalic acid and 1-ethylbutanol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the properties of polymer-based drug carriers.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another commonly used plasticizer with similar properties.

    1,2-Benzenedicarboxylic acid, monobutyl ester: Used in similar applications but with different physical properties.

    1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester: Known for its use in flexible PVC applications.

Uniqueness

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance the flexibility and durability of polymers makes it particularly valuable in applications where these properties are critical.

Properties

IUPAC Name

2-hexan-3-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYCGAKJMGFSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004764
Record name 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84489-34-9
Record name 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084489349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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